molecular formula C8H6O3 B13965070 2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde CAS No. 342616-12-0

2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde

Cat. No.: B13965070
CAS No.: 342616-12-0
M. Wt: 150.13 g/mol
InChI Key: LYPCIHQOERORHG-UHFFFAOYSA-N
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Description

2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde is a heterocyclic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a bicyclic ring system with oxygen atoms, making it an interesting subject for chemical research.

Preparation Methods

The synthesis of 2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde involves several steps. One common method includes the formylation of a precursor compound, followed by etherification and addition reactions . The chemical structure of the synthesized compound is confirmed using techniques such as elemental analysis and NMR spectroscopy . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with nucleophiles, leading to the formation of various derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde involves its interaction with specific molecular targets, such as opioid receptors. The compound can bind to these receptors, potentially altering their activity and leading to changes in biological responses . The exact pathways involved in its mechanism of action are still under investigation, but its ability to modulate receptor activity suggests it could have significant therapeutic potential.

Comparison with Similar Compounds

2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde can be compared to other bicyclic compounds with similar structures. For example, 9-Oxabicyclo[3.3.1]nona-2,6-diene is another compound with a bicyclic ring system that has been studied for its chemical properties . the presence of the aldehyde group in this compound makes it unique and allows for different reactivity and applications. Other similar compounds include various derivatives of dioxabicyclo[3.3.1]nonanes, which have been explored for their potential in organic synthesis and medicinal chemistry .

Properties

CAS No.

342616-12-0

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

IUPAC Name

2,4-dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde

InChI

InChI=1S/C8H6O3/c9-4-6-1-2-7-3-8(6)11-5-10-7/h1-4H,5H2

InChI Key

LYPCIHQOERORHG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC(=C(C=C2)C=O)O1

Origin of Product

United States

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